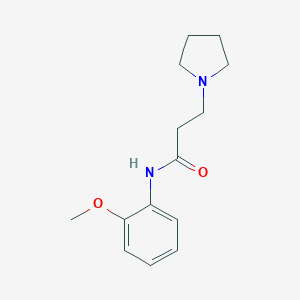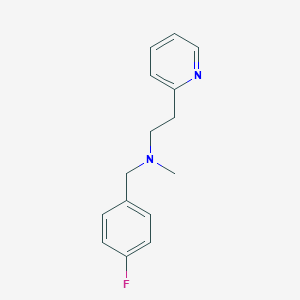
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide, also known as CPP or CPP-ACP, is a synthetic peptide that has been widely studied for its potential applications in the field of dentistry. CPP-ACP is a casein phosphopeptide that has been found to have a high affinity for calcium and phosphate ions, which are essential for the formation of healthy teeth and bones. In
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP has been extensively studied for its potential applications in the field of dentistry. It has been found to have a number of beneficial effects on oral health, including the prevention of dental caries, the remineralization of enamel, and the reduction of tooth sensitivity. N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP has also been investigated for its potential use in the treatment of osteoporosis, as it has been found to promote bone mineralization and increase bone density.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP is based on its ability to bind to calcium and phosphate ions in the saliva and oral fluids. This binding process results in the formation of a stable complex that can be absorbed by the tooth enamel and dentin. Once absorbed, N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP helps to remineralize the tooth surface by providing a source of calcium and phosphate ions that can be used to repair damaged enamel.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP has been found to have a number of beneficial biochemical and physiological effects on oral health. It has been shown to increase the mineral content of dental plaque, reduce the acidity of oral fluids, and inhibit the growth of cariogenic bacteria. N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP has also been found to promote the formation of new bone tissue, increase bone density, and improve bone strength.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP is its ability to promote the remineralization of tooth enamel and dentin, which can help to prevent dental caries and reduce tooth sensitivity. N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, one of the limitations of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP is its relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are a number of potential future directions for N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP research. One area of interest is the development of new formulations and delivery systems that can improve the effectiveness and stability of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP. Another area of research is the investigation of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP's potential use in the treatment of other bone-related disorders, such as osteogenesis imperfecta and osteoarthritis. Finally, there is a growing interest in the use of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP in combination with other therapeutic agents, such as antibacterial agents and fluoride, to enhance its effectiveness in preventing dental caries and promoting oral health.
Méthodes De Synthèse
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most commonly used method involves the synthesis of the peptide in solution using a combination of protected amino acids and coupling reagents. The final product is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Propriétés
Nom du produit |
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide |
|---|---|
Formule moléculaire |
C22H26ClN3O |
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C22H26ClN3O/c23-20-10-4-5-11-21(20)24-22(27)12-14-26-17-15-25(16-18-26)13-6-9-19-7-2-1-3-8-19/h1-11H,12-18H2,(H,24,27)/b9-6+ |
Clé InChI |
LYKLYIQPLLVGDC-RMKNXTFCSA-N |
SMILES isomérique |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C/C=C/C3=CC=CC=C3 |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)CC=CC3=CC=CC=C3 |
SMILES canonique |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)CC=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)




![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)


![3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)
![3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248862.png)